molecular formula C19H21BrN6S B4795706 2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4795706
M. Wt: 445.4 g/mol
InChI Key: HYSNMRHLGUDDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is known for its mild conditions and broad substrate scope.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as bromine.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as hydrogen gas.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and sodium hydride for substitution. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation with bromine may result in the formation of brominated derivatives, while reduction with hydrogen gas may result in the formation of reduced derivatives.

Scientific Research Applications

2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological processes and as a potential inhibitor of enzymes.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme and prevents its normal function . This inhibition can affect various metabolic pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and have diverse applications in various fields.

Properties

IUPAC Name

4-(4-bromo-2-methylpyrazol-3-yl)-13-tert-butyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6S/c1-19(2,3)10-5-6-11-13(7-10)27-18-14(11)17-23-16(24-26(17)9-21-18)15-12(20)8-22-25(15)4/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSNMRHLGUDDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=C(C=NN5C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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